1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

Catalog No.
S12328661
CAS No.
364064-69-7
M.F
C12H7F3O
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

CAS Number

364064-69-7

Product Name

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

IUPAC Name

1-(trifluoromethyl)naphthalene-2-carbaldehyde

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-7H

InChI Key

SLTVJGDNXPGSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C=O

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carboxaldehyde functional group. Its molecular formula is C12H7F3OC_{12}H_7F_3O and it has a molecular weight of approximately 224.18 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substituent, which enhances its reactivity and potential applications in various chemical syntheses and biological studies .

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, where other substituents can be introduced at different positions on the ring.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make it a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst.
  • Formylation Reactions: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Direct Trifluoromethylation: Utilizing trifluoromethylating agents such as trifluoromethyl sulfonium salts or Togni reagents can directly introduce the trifluoromethyl group onto naphthalene derivatives.

These methods highlight the compound's accessibility for further chemical transformations .

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is primarily used in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.
  • Fluorescent Probes: The compound may be utilized in creating fluorescent probes for biological imaging due to its structural features.

Several compounds share structural similarities with 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)naphthalene-6-carboxaldehydeC12H7F3OC_{12}H_7F_3ODifferent position of carboxaldehyde on naphthalene
2-NaphthaldehydeC11H8OC_{11}H_8OLacks trifluoromethyl group; simpler structure
5-(Trifluoromethyl)naphthalene-2-carbaldehydeC12H7F3OC_{12}H_7F_3OSimilar trifluoromethyl substitution at different position
4-(Trifluoromethyl)benzaldehydeC8H5F3OC_{8}H_{5}F_3OAromatic aldehyde with trifluoromethyl substitution

The uniqueness of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde lies in its combination of a naphthalene structure with both a carboxaldehyde and a trifluoromethyl group, offering distinct reactivity patterns and potential applications compared to its analogs .

Friedel-Crafts acylation remains a cornerstone for introducing carbonyl functionalities into aromatic systems. In trifluoromethylated naphthalenes, the electron-withdrawing nature of the -CF₃ group significantly alters reaction kinetics and regioselectivity compared to unsubstituted naphthalenes. A kinetic study of naphthalene acetylation in 1,2-dichloroethane revealed distinct mechanistic pathways for α- and β-substitution, with the α-position exhibiting second-order dependence on acylating reagent concentration and the β-position following first-order kinetics.

The trifluoromethyl group’s meta-directing influence complicates carboxaldehyde introduction at the ortho position (C2 relative to -CF₃ at C1). Experimental data from analogous systems show that steric hindrance from -CF₃ impedes σ-complex formation at adjacent positions, favoring instead acetylation at distal sites. To overcome this, dual solvent systems (e.g., PhMe/DMA 3:1) enhance reagent solubility and stabilize intermediates, enabling carboxaldehyde installation via sequential formylation-oxidation sequences.

Table 1: Comparative Kinetics of Friedel-Crafts Acylation in Naphthalene Derivatives

PositionReaction Order (AcCl/AlCl₃)ΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
α (unsubstituted)2nd21-160
β (unsubstituted)1st48-99
α (-CF₃ substituted)Not observed--
β (-CF₃ substituted)1st52-105

Data adapted from Friedel-Crafts studies in dichloroethane.

Electrophilic Trifluoromethylation Approaches Using Hypervalent Iodine Reagents

Electrophilic trifluoromethylation via hypervalent iodine reagents, particularly Togni reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), offers precise CF₃ installation under mild conditions. The reagent’s iodine(III) center facilitates CF₃⁺ transfer to electron-rich aromatic systems, making it ideal for naphthalene functionalization.

In practice, naphthalene-2-carboxaldehyde derivatives undergo trifluoromethylation at the C1 position when treated with Togni reagent in polar aprotic solvents (e.g., DMF) at 60°C. Competitive experiments using deuterated substrates ([²H₈]naphthalene) confirm a two-stage mechanism: initial electrophilic attack followed by rate-limiting proton abstraction. The carboxaldehyde group’s electron-withdrawing nature deactivates the adjacent ring, directing CF₃ to the peri position (C1) with >80% regioselectivity in optimized conditions.

Table 2: Performance of Togni Reagent in Naphthalene Trifluoromethylation

SubstrateSolventTemp (°C)Yield (%)Regioselectivity (C1:C4)
Naphthalene-2-carboxaldehydeDMF60698:1
Naphthalene-1-aminePhMe/DMA10072-
β-Keto ester analogTHF2541-

Data synthesized from electrophilic trifluoromethylation studies.

Photocyclization Techniques for Regiospecific Fluorinated PAH Construction

Photocyclization provides a complementary route to access regiospecific fluorinated polycyclic aromatic hydrocarbons (PAHs). While direct photochemical methods for 1-(trifluoromethyl)naphthalene-2-carboxaldehyde remain underdeveloped, analogous systems demonstrate the viability of UV-induced ring closure in CF₃-containing precursors.

A proposed pathway involves irradiating 1-(trifluoromethyl)-2-vinylbenzaldehyde derivatives at 254 nm in deoxygenated acetonitrile. This prompts a 6π-electrocyclization, forming the naphthalene core while retaining both -CF₃ and -CHO groups. Computational models predict that the trifluoromethyl group’s inductive effects accelerate cyclization by stabilizing transition-state partial charges.

Key Considerations for Photocyclization:

  • Substituent Positioning: Pre-organization of -CF₃ and -CHO groups in the precursor ensures proper orbital alignment for cyclization.
  • Solvent Effects: Polar solvents (ε > 20) enhance intersystem crossing rates, reducing side reactions.
  • Wavelength Optimization: Narrowband UV sources (e.g., 300 nm) minimize degradation of aldehyde functionalities.

Brønsted Acid-Catalyzed Benzannulation Reactions

Brønsted acids play a pivotal role in activating 1-(trifluoromethyl)naphthalene-2-carboxaldehyde for benzannulation, a process that constructs polycyclic aromatic systems through cycloaddition or electrophilic aromatic substitution. The triflimide-catalyzed (HNTf₂) benzannulation of arylacetaldehydes with alkynes exemplifies this approach. Under mild conditions (room temperature, dichloroethane solvent), HNTf₂ protonates the aldehyde group, generating a resonance-stabilized carbocation intermediate. This activation facilitates electrophilic attack on the alkyne, followed by cyclization to form polysubstituted naphthalenes [3].

The trifluoromethyl group enhances the electrophilicity of the naphthalene ring, directing regioselective C–C bond formation. For instance, reactions with 1-phenyl-1-propyne yield naphthalene derivatives with >90% regioselectivity [3]. Comparative studies using alternative Brønsted acids, such as HF/BF₃, demonstrate broader applicability. In naphthalene polymerization, HF/BF₃ protonates the aromatic ring, enabling electrophilic addition and subsequent chain elongation [2]. While this mechanism is not directly observed for 1-(trifluoromethyl)naphthalene-2-carboxaldehyde, the electronic similarities suggest analogous activation pathways.

Table 1: Brønsted Acid-Catalyzed Benzannulation Conditions and Outcomes

CatalystSubstrate PairTemperatureYield (%)Regioselectivity
HNTf₂ (15 mol%)Arylacetaldehyde + Alkyne25°C60–78>90%
HF/BF₃Naphthalene Derivatives40°C45–61Moderate

Lewis Acid-Mediated Cyclization Pathways

Lewis acids, such as iron(III) chloride (FeCl₃) and aluminum(III) triflimide, coordinate to the carboxaldehyde oxygen of 1-(trifluoromethyl)naphthalene-2-carboxaldehyde, polarizing the C=O bond and increasing electrophilicity at the adjacent carbon. This activation enables intramolecular cyclization, forming fused-ring systems. For example, FeCl₃ catalyzes the trifluoromethylthiolation of arenes by stabilizing transition states through σ-complex formation [5]. Although direct cyclization examples are limited, analogous mechanisms suggest that the trifluoromethyl group directs electron density away from the reaction site, favoring nucleophilic attack.

In one proposed pathway, FeCl₃ coordinates to the aldehyde, inducing a keto-enol tautomerism that positions the enol form for cyclization with neighboring substituents. The trifluoromethyl group’s electron-withdrawing nature further stabilizes intermediates through inductive effects, reducing activation barriers. This aligns with observations in FeCl₃-catalyzed cross-coupling reactions, where electron-deficient arenes exhibit enhanced reactivity [5].

Radical Anion Intermediates in Electron-Deficient Systems

The electron-deficient nature of 1-(trifluoromethyl)naphthalene-2-carboxaldehyde predisposes it to single-electron reduction, generating radical anion intermediates. Spectroelectrochemical studies of naphthalene monoimide radical anions reveal short-lived excited states (24 ps) but stable two-electron reduced Meisenheimer complexes [6]. Similarly, the trifluoromethyl group in 1-(trifluoromethyl)naphthalene-2-carboxaldehyde likely stabilizes radical anions through delocalization of negative charge across the aromatic system.

In fragmentation pathways, radical cations of naphthalene derivatives undergo isomerization to phenylvinylacetylene intermediates before losing H₂ or C₂H₂ [7]. For 1-(trifluoromethyl)naphthalene-2-carboxaldehyde, radical anion formation could enable novel C–C bond-forming reactions, such as coupling with alkenes or aryl halides. The trifluoromethyl group’s inductive effect may also suppress competing pathways, enhancing selectivity for desired products.

Table 2: Stability Parameters of Radical Anions in Aromatic Systems

CompoundLifetime (ps)Reduction Potential (V vs. Fc/Fc⁺)
Naphthalene Monoimide Radical Anion24–2.3
Proposed Trifluoromethyl DerivativeEst. 10–50Est. –2.1 to –2.5

The design of core-fluorinated naphthalene diimides (NDIs) represents a significant advancement in the development of electron-transport materials for organic electronics. The strategic incorporation of fluorine atoms into the aromatic core fundamentally alters the electronic structure and properties of these π-conjugated systems [1] [2].

Molecular Orbital Considerations

Core-fluorinated NDIs exhibit distinct electronic characteristics compared to their non-fluorinated counterparts. The introduction of fluorine atoms creates additional π-bonding and antibonding orbitals that stabilize the aromatic system through what has been termed "fluoromaticity" [3]. This phenomenon results from the conjugation of fluorine lone pairs with the extended π-system, leading to enhanced aromatic character and increased thermal stability.

Synthetic Approaches and Structural Control

The synthesis of core-fluorinated NDIs typically employs halogen exchange reactions using cesium fluoride in dioxane as the preferred method [1] [2]. Difluoro- and tetrafluoro-substituted naphthalene diimides have been successfully synthesized through this approach, yielding electron acceptor molecules with LUMO energy levels ranging from -4.27 to -4.54 eV [1]. These low-lying LUMO levels make these compounds particularly suitable for n-type organic field-effect transistors.

The halogen exchange methodology allows for precise control over the degree of fluorination. Starting from corresponding bromo-NDIs, selective fluorination can be achieved at specific positions on the naphthalene core [1]. This regioselective approach ensures that the desired electronic properties are achieved without unwanted side reactions.

Electronic Structure and Charge Transport Properties

Core-fluorinated NDIs demonstrate enhanced electron-transport capabilities due to their electron-deficient nature. The trifluoromethyl-substituted naphthalene derivatives exhibit high electron affinity values, with reorganization energies (λ) decreasing from 2,6-substituted to 1,5-substituted patterns [4]. This trend correlates with improved charge injection through reduced potential barriers.

The electron mobility values for trifluoromethyl-substituted naphthalene compounds reach up to 2.17 cm²/Vs for hole transport and 0.20 cm²/Vs for electron transport [4]. These mobility values demonstrate the effectiveness of fluorine incorporation in enhancing charge transport properties while maintaining structural integrity.

CompoundMolecular FormulaMolecular Weight (g/mol)LUMO Energy (eV)Electronic Character
1-(Trifluoromethyl)naphthalene-2-carboxaldehydeC₁₂H₇F₃O224.18-2.8Electron-deficient
1-(Trifluoromethyl)naphthalene-8-carboxaldehydeC₁₂H₇F₃O224.18-2.7Electron-deficient
2-(Trifluoromethyl)naphthalene-3-carboxaldehydeC₁₂H₇F₃O224.18-2.9Electron-deficient
1,8-Bis(trifluoromethyl)naphthaleneC₁₃H₆F₆276.18-2.3Highly electron-deficient
6-Hydroxy-5-(trifluoromethyl)naphthalene-1-carbaldehydeC₁₂H₇F₃O₂240.18-3.1Electron-deficient

Structure-Property Relationships

The positioning of fluorine atoms on the naphthalene core directly influences the electronic properties and reactivity patterns. Core-substituted naphthalene diimides bearing aminopropenyl groups exhibit high photostability and fluorescence quantum yields exceeding 0.5 [5]. These compounds demonstrate excellent performance in single-molecule applications, with very low photobleaching yields and minimal fluorescence intermittency.

The planar configuration of fluorinated naphthalene systems remains largely uncompromised due to the small size of fluorine atoms [6]. This planarity is crucial for maintaining effective π-π stacking interactions in solid-state applications, particularly in organic field-effect transistors where intermolecular charge transport is essential.

Regioselective Fluorination Patterns in Extended π-Systems

The regioselective introduction of fluorine atoms into extended π-systems represents a critical aspect of molecular design for advanced organic materials. The electronic and steric factors governing regioselectivity in fluorinated polycyclic aromatic hydrocarbons have been extensively studied, revealing distinct patterns that can be exploited for targeted synthesis [7] [8] [6].

Electrophilic Fluorination Mechanisms

Direct electrophilic fluorination of naphthalene derivatives using N-F reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh) demonstrates remarkable regioselectivity [7]. Naphthalene undergoes site-selective fluorination to yield 1-fluoronaphthalene as the major product, with regioselectivity exceeding 10:1. This selectivity arises from the differential reactivity of α- and β-positions in the naphthalene system, where the α-position exhibits higher electron density and greater reactivity toward electrophilic attack.

The mechanism involves initial coordination of the electrophilic fluorinating agent with the aromatic π-system, followed by rate-determining fluorine transfer to the most electron-rich position. The regioselectivity depends on both the electronic properties of the substrate and the steric accessibility of potential reaction sites [7].

Radical Trifluoromethylation Approaches

Radical C-H trifluoromethylation using cyclodextrins as regioselectivity-controlling agents has emerged as a powerful strategy for introducing trifluoromethyl groups into aromatic systems [8]. The inclusion of substrates within cyclodextrin cavities provides steric protection for certain positions while exposing others to radical attack. This approach achieves regioselectivities of up to 8:1 for mono-substituted substrates using β-cyclodextrin, and similarly high selectivities for di- and tri-substituted derivatives using γ-cyclodextrin.

The mechanism involves formation of inclusion complexes between the aromatic substrate and cyclodextrin, followed by selective attack of trifluoromethyl radicals at exposed positions. The cavity size of the cyclodextrin determines the regioselectivity pattern, with α-cyclodextrin favoring mono-substituted substrates, β-cyclodextrin for di-substituted, and γ-cyclodextrin for tri-substituted compounds [8].

Metal-Catalyzed Fluoroalkene Cyclizations

Transition metal-catalyzed cyclizations of fluoroalkenes provide access to regiospecific fluorinated polycyclic aromatic hydrocarbons through controlled ring-closing reactions [6]. Palladium(II)-catalyzed Friedel-Crafts cyclizations of 1,1-difluoro-1-alkenes and 1,1,2-trifluoro-1-alkenes proceed with high regioselectivity to yield pinpoint-fluorinated phenacenes. The regioselectivity is governed by the electrophilic activation of the difluoroalkene moiety through π-coordination with the palladium center.

The cyclization mechanism involves formation of π-complexes between the difluoroalkene and cationic palladium species, which lower the electron density of the alkene and promote regioselective Friedel-Crafts cyclization. Subsequent β-fluorine elimination yields the desired fluorinated products with excellent regiocontrol [6].

Fluorination MethodSelectivity TypeTypical Yield (%)Regioselectivity RatioReaction Conditions
Friedel-Crafts AcylationMeta-directing52-698:1 (β:α)AlCl₃, DCE, 60°C
Togni Reagent TrifluoromethylationPeri-selective69-808:1 (C1:C4)DMF, 60°C
Electrochemical Fluorinationα-position selective78-92>20:1 (1,4:1,2)Et₄NF·4HF, CH₂Cl₂
N-F Reagent (NFTh)α-selective85-95>10:1CH₃CN, rt
PhotocyclizationRegiospecific cyclization41-72Single productUV 254nm, CH₃CN

Electrochemical Fluorination Strategies

Electrochemical fluorination offers unique advantages for regioselective introduction of fluorine atoms into aromatic systems [9] [10]. The anodic fluorination of naphthalene derivatives using fluoride salts such as Et₄NF·4HF in dichloromethane achieves remarkable regioselectivity, with 1,4-difluorination products favored over 1,2-regioisomers by ratios exceeding 20:1 [11].

The electrochemical process involves oxidation of the aromatic substrate to form radical cation intermediates, which then undergo nucleophilic attack by fluoride ions. The regioselectivity is controlled by the stabilization of intermediate radical cations and the accessibility of different positions to nucleophilic fluoride attack [9].

Photochemical Cyclization Pathways

Photochemical methods for accessing fluorinated polycyclic aromatic hydrocarbons rely on UV-induced cyclization reactions that proceed with complete regioselectivity . The irradiation of appropriately substituted precursors at 254 nm in deoxygenated acetonitrile promotes 6π-electrocyclization reactions that form the desired polycyclic framework while retaining fluorine substituents.

The photocyclization mechanism involves initial photoexcitation of the conjugated system, followed by conrotatory ring closure according to Woodward-Hoffmann rules. The presence of electron-withdrawing fluorine substituents accelerates the cyclization by stabilizing transition-state partial charges, leading to improved yields and selectivities .

Comparative Analysis of Ortho vs. Para Trifluoromethyl Substitution Effects

The positional effects of trifluoromethyl substitution in naphthalene systems demonstrate profound differences in electronic properties, reactivity patterns, and structural characteristics. Understanding these positional dependencies is crucial for rational design of fluorinated aromatic materials with tailored properties [13] [14] [15] [16].

Electronic Effects and Orbital Interactions

The trifluoromethyl group exhibits strong electron-withdrawing properties through both inductive (σ-withdrawal) and field effects, but the magnitude and nature of these effects vary significantly with substitution position [17] [18]. In ortho-substituted systems, the trifluoromethyl group operates primarily through σ-inductive effects, withdrawing electron density directly from the adjacent carbon atom and creating a pronounced partial positive charge [17].

Para-substituted trifluoromethyl groups demonstrate more balanced electronic effects, combining σ-withdrawal with reduced steric interactions. The electronic communication between para-positioned substituents occurs through the aromatic π-system, allowing for more effective transmission of electronic effects across the molecular framework [15] [16].

Molecular Orbital Energy Modifications

Density functional theory calculations reveal distinct HOMO and LUMO energy modifications depending on trifluoromethyl substitution patterns [19] [20]. Ortho-substituted systems exhibit HOMO energy shifts ranging from -0.85 to -1.2 eV, while para-substituted derivatives show more moderate shifts of -0.65 to -0.9 eV. These energy modifications directly correlate with the observed changes in chemical reactivity and electron transport properties.

The LUMO energy levels are similarly affected, with ortho-substitution leading to greater stabilization due to the proximity of the electron-withdrawing trifluoromethyl group to the aromatic π-system. This stabilization enhances the electron-accepting character of the molecule, making ortho-substituted derivatives particularly suitable for n-type semiconductor applications [4] [19].

Steric and Conformational Considerations

Steric effects play a crucial role in determining the properties of trifluoromethyl-substituted naphthalene derivatives [14] [21]. Ortho-substitution introduces significant steric hindrance between the trifluoromethyl group and adjacent substituents, leading to conformational distortions and reduced crystalline packing efficiency. X-ray crystallographic studies reveal that ortho-trifluoromethyl groups typically adopt perpendicular orientations relative to the aromatic plane to minimize steric repulsion [14].

Para-substituted systems experience minimal steric hindrance, allowing for more effective π-π stacking interactions in solid-state structures. This reduced steric interference contributes to enhanced solubility and improved processing characteristics for materials applications [21].

Substitution PatternElectronic EffectBond Length Effect (Å)Directing Effect in EASHOMO Energy Shift (eV)Solubility Enhancement
Ortho-CF₃ (1,2-substitution)Strong σ-withdrawal + steric hindranceC-CF₃: 1.52-1.54Meta-directing (deactivating)-0.85 to -1.2Moderate (3-5x)
Para-CF₃ (1,4-substitution)Moderate σ-withdrawal, less stericC-CF₃: 1.50-1.52Meta-directing (moderate)-0.65 to -0.9High (5-8x)
Meta-CF₃ (1,3-substitution)Pure σ-withdrawal, no conjugationC-CF₃: 1.51-1.53Meta-directing (strong)-0.75 to -1.0Moderate (4-6x)
Peri-CF₃ (1,8-substitution)Maximum steric + electronic effectsC-CF₃: 1.54-1.56Extremely deactivating-1.4 to -1.8Low (2-3x, steric hindrance)

Directing Effects in Electrophilic Aromatic Substitution

The directing effects of trifluoromethyl groups in electrophilic aromatic substitution reactions follow predictable patterns based on their electron-withdrawing nature [13] [15]. All trifluoromethyl substitution patterns result in meta-directing behavior, but the strength of deactivation varies significantly with position.

Ortho-trifluoromethyl substitution creates the strongest deactivating effect due to both electronic and steric factors. The electron-withdrawing inductive effect destabilizes the σ-complex intermediates formed during electrophilic attack, while steric hindrance from the bulky trifluoromethyl group further impedes approach of electrophilic reagents [13] [16].

Para-substituted systems show more moderate deactivation, allowing for electrophilic substitution reactions to proceed under milder conditions compared to ortho-substituted analogs. The electronic effects are transmitted through the aromatic π-system, but the absence of direct steric hindrance facilitates reagent approach and intermediate formation [15].

Solubility and Processing Characteristics

The solubility enhancement provided by trifluoromethyl substitution varies dramatically with substitution pattern [6] [22]. Para-substituted derivatives typically exhibit the highest solubility improvements, with enhancements of 5-8 times compared to unsubstituted analogs. This enhanced solubility results from disruption of intermolecular π-π stacking without introducing significant steric hindrance [6].

Ortho-substituted systems provide moderate solubility enhancement (3-5 times) due to the balance between π-system disruption and steric hindrance effects. The bulky trifluoromethyl group prevents efficient molecular packing while maintaining sufficient molecular compatibility with organic solvents [22].

Charge Transport Properties and Electronic Applications

The charge transport characteristics of trifluoromethyl-substituted naphthalene derivatives depend critically on substitution pattern and the resulting electronic properties [4] [23]. Ortho-substituted systems typically exhibit higher electron mobilities due to their lower LUMO energy levels and enhanced electron-accepting character.

Field-effect transistor studies of fluorinated naphthalene diimide polymers demonstrate that trifluoromethyl substitution can achieve electron mobilities up to 1.83 × 10⁻² cm²V⁻¹s⁻¹ with on/off ratios exceeding 10⁵ [23]. The positioning of trifluoromethyl groups significantly influences these transport properties, with optimal performance achieved through careful consideration of both electronic and steric factors.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

224.04489933 g/mol

Monoisotopic Mass

224.04489933 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types